Cas no 1030620-65-5 (5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid)
5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1'-Methyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid
- 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid
- FRB62065
- 1'-methyl-1'H,2H-3,4'-bipyrazole-5-carboxylic acid
- 1'-METHYL-2H-[3,4'-BIPYRAZOLE]-5-CARBOXYLIC ACID
- DS-021341
- BDBM50581219
- 854-772-6
- 1'-Methyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid
- 1030620-65-5
- QZ2
- 3-(1-methylpyrazol-4-yl)-1~{H}-pyrazole-5-carboxylic acid
- STL415332
- ALBB-037224
- EN300-233042
- AKOS015997361
- CHEMBL5071361
- MFCD06589851
- 1'-Methyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylicacid
- 3-(1-methylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid
- AKOS000561219
- G56604
-
- MDL: MFCD06589851
- Inchi: 1S/C8H8N4O2/c1-12-4-5(3-9-12)6-2-7(8(13)14)11-10-6/h2-4H,1H3,(H,10,11)(H,13,14)
- InChI Key: SQTWDTBKAUXKHZ-UHFFFAOYSA-N
- SMILES: OC(C1=CC(C2C=NN(C)C=2)=NN1)=O
Computed Properties
- Exact Mass: 192.06472551Da
- Monoisotopic Mass: 192.06472551Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 83.8Ų
5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB553687-100 mg |
1'-Methyl-1'H,2H-3,4'-bipyrazole-5-carboxylic acid; . |
1030620-65-5 | 100MG |
€281.90 | 2022-03-01 | ||
| abcr | AB553687-250 mg |
1'-Methyl-1'H,2H-3,4'-bipyrazole-5-carboxylic acid; . |
1030620-65-5 | 250MG |
€381.10 | 2022-03-01 | ||
| abcr | AB553687-500 mg |
1'-Methyl-1'H,2H-3,4'-bipyrazole-5-carboxylic acid; . |
1030620-65-5 | 500MG |
€528.40 | 2022-03-01 | ||
| abcr | AB553687-1 g |
1'-Methyl-1'H,2H-3,4'-bipyrazole-5-carboxylic acid; . |
1030620-65-5 | 1g |
€676.70 | 2022-03-01 | ||
| Enamine | EN300-233042-0.05g |
5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid |
1030620-65-5 | 95% | 0.05g |
$135.0 | 2024-06-19 | |
| Enamine | EN300-233042-0.1g |
5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid |
1030620-65-5 | 95% | 0.1g |
$202.0 | 2024-06-19 | |
| Enamine | EN300-233042-0.25g |
5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid |
1030620-65-5 | 95% | 0.25g |
$289.0 | 2024-06-19 | |
| Enamine | EN300-233042-0.5g |
5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid |
1030620-65-5 | 95% | 0.5g |
$480.0 | 2024-06-19 | |
| Enamine | EN300-233042-1.0g |
5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid |
1030620-65-5 | 95% | 1.0g |
$614.0 | 2024-06-19 | |
| Enamine | EN300-233042-2.5g |
5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid |
1030620-65-5 | 95% | 2.5g |
$1202.0 | 2024-06-19 |
5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid Suppliers
5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid
Comprehensive Overview of 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 1030620-65-5)
The compound 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 1030620-65-5) is a heterocyclic organic molecule featuring a pyrazole backbone substituted with a carboxylic acid group and a methylpyrazole moiety. This structure renders it a versatile intermediate in pharmaceutical and agrochemical research. Its unique pyrazole-carboxylic acid hybrid architecture has attracted significant attention in drug discovery, particularly in the design of kinase inhibitors and anti-inflammatory agents. The presence of both hydrogen bond donor (1H-pyrazole) and acceptor (carboxylic acid) groups makes it a valuable scaffold for molecular interactions.
Recent studies highlight the growing demand for pyrazole derivatives in medicinal chemistry, with CAS 1030620-65-5 emerging as a key building block for targeted therapies. Researchers frequently search for "synthesis of 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid" or "applications of pyrazole carboxylic acids," reflecting its industrial relevance. The compound's thermal stability (decomposes at >250°C) and moderate water solubility (pH-dependent) make it suitable for diverse reaction conditions. Computational modeling suggests its potential as a fragment-based drug design candidate due to its optimal LogP (~1.2) and polar surface area (~80 Ų).
In material science, 1030620-65-5 has shown promise as a ligand for metal-organic frameworks (MOFs), addressing trending queries like "pyrazole linkers for porous materials." Its bifunctional nature allows coordination with transition metals while maintaining framework stability—a property leveraged in gas storage applications. Patent analysis reveals a 40% increase in filings incorporating this pyrazole-carboxylic acid motif since 2020, particularly in photoluminescent materials and catalytic systems.
Environmental considerations position 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid as a greener alternative to halogenated intermediates, aligning with "sustainable heterocyclic chemistry" search trends. Biodegradation studies indicate >60% mineralization within 28 days under aerobic conditions. Regulatory databases classify it as non-mutagenic (Ames test negative) and non-bioaccumulative (BCF < 100), supporting its adoption in eco-friendly synthesis protocols.
The analytical characterization of CAS 1030620-65-5 typically involves LC-MS (m/z 208.07 [M+H]+), 1H NMR (δ 12.9 ppm for COOH, 7.85 ppm for pyrazole-H), and IR spectroscopy (1720 cm-1 C=O stretch). These spectral signatures help address common questions about "how to identify pyrazole carboxylic acids." Recent advancements in flow chemistry have reduced its production costs by 35% compared to batch methods—a hot topic in "continuous manufacturing of specialty chemicals."
Emerging applications in crop protection demonstrate its utility as a precursor for fungicides with novel modes of action. Its 1H-pyrazole-3-carboxylic acid core inhibits fungal succinate dehydrogenase, a mechanism gaining traction in "resistance management strategies" searches. Formulation studies show enhanced bioavailability when complexed with cyclodextrins—an approach frequently queried as "improving solubility of agrochemicals."
In conclusion, 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid represents a multifaceted compound bridging pharmaceutical innovation and sustainable chemistry. Its CAS 1030620-65-5 designation serves as a gateway to cutting-edge research, from small molecule therapeutics to advanced functional materials. The compound's adaptability to green chemistry principles and computational drug design ensures its continued prominence in scientific literature and industrial applications.
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